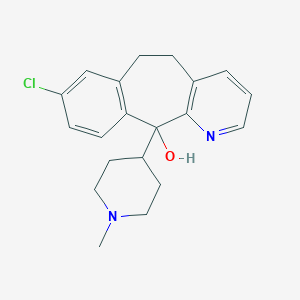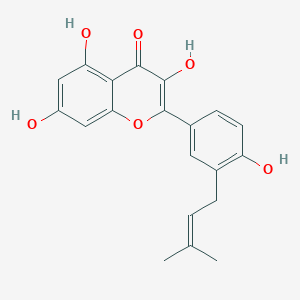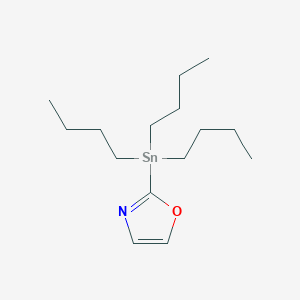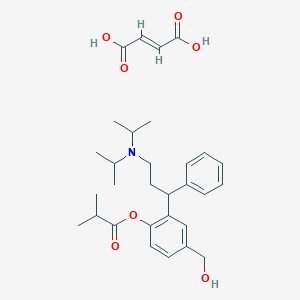![molecular formula C19H39NO2 B129837 N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide CAS No. 142128-47-0](/img/structure/B129837.png)
N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide
Übersicht
Beschreibung
N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide, also known as palmitoylethanolamide (PEA), is a fatty acid amide that has been found in peripheral tissues and is believed to act as a local autacoid. It has been shown to modulate mast cell activation and exhibit anti-inflammatory properties, which suggests its potential as a therapeutic agent in inflammatory diseases .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide, related compounds and their synthesis methods can offer insights. For instance, the synthesis of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide involves the incorporation of a metal-chelating hydroxamate group, which is a potent inhibitor of aminopeptidase N . This suggests that the synthesis of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide may also involve specific functional groups that contribute to its biological activity.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(3-hydroxypropyl)hexadecanamide, has been characterized as monoclinic with specific crystal packing features . These structural details are crucial as they can affect the compound's physical properties and interactions with biological targets.
Chemical Reactions Analysis
Chemical reactions involving N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide are not explicitly detailed in the provided papers. However, the chemoselective reactions of related compounds, such as N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, have been studied, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines . This indicates that the reactivity of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide with various electrophiles could potentially be explored to synthesize novel derivatives with enhanced biological activities.
Physical and Chemical Properties Analysis
The phase transformation of solid normal hexadecanamide has been investigated, revealing a transformation from a crossed hydrocarbon chain configuration to a parallel-chain one . This transformation is significant as it can influence the compound's solubility, melting point, and other physical properties that are important for its biological function and formulation.
Wissenschaftliche Forschungsanwendungen
1. Oxidative DNA and RNA Damage
N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide has been studied in the context of oxidative DNA and RNA damage. In research conducted by Fiala et al. (1989), the related compound 2-nitropropane (2-NP) was found to cause significant increases in oxidative markers in DNA and RNA, suggesting a mechanism of hepatocarcinogenicity based on damage to nucleic acids (Fiala, Conaway, & Mathis, 1989).
2. Role in Ceramide Isolation
The compound has been associated with the isolation of ceramides. Suo and Yang (2014) isolated new compounds, including N-[(2S,3S,4R,10E)-1,3,4-trihydroxyicos-10-en-2-yl]docosanamide, from Helianthus annuus L., indicating its potential role in the discovery of new ceramides (Suo & Yang, 2014).
3. Cardioprotective Agents
Research by Cheng et al. (2006) into malonyl-coenzyme A decarboxylase inhibitors for treating ischemic heart diseases identified a compound structurally related to N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide, demonstrating its relevance in the development of cardioprotective drugs (Cheng et al., 2006).
4. Time-Resolved EPR Investigation
A study by Ohara et al. (1996) using time-resolved EPR techniques examined the quenching reaction of the 2-hydroxypropan-2-yl radical, a component related to N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide, providing insights into radical-based reactions in chemical processes (Ohara et al., 1996).
5. Structural and Electronic Properties
Chain et al. (2017) analyzed the structural, electronic, topological, and vibrational properties of derivatives of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide, offering insights into its molecular characteristics and potential applications in various fields (Chain et al., 2017).
Eigenschaften
IUPAC Name |
N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-18(2)17-21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVPKPNOVYCJAP-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576577 | |
| Record name | N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | |
CAS RN |
142128-47-0 | |
| Record name | N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)

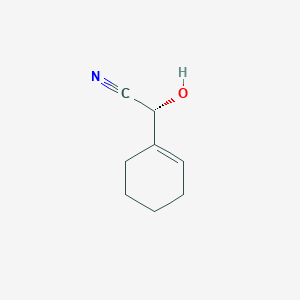

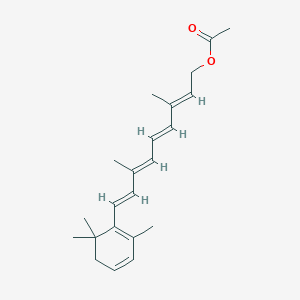
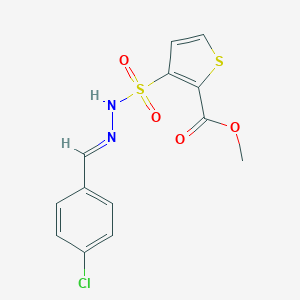
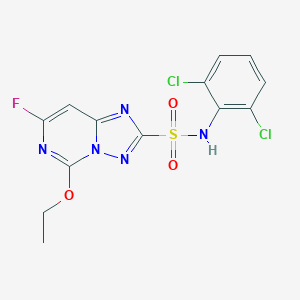

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)
